molecular formula C14H12ClNO2 B6386820 2-CHLORO-5-(2,3-DIMETHYLPHENYL)ISONICOTINIC ACID CAS No. 1258624-84-8

2-CHLORO-5-(2,3-DIMETHYLPHENYL)ISONICOTINIC ACID

Cat. No.: B6386820
CAS No.: 1258624-84-8
M. Wt: 261.70 g/mol
InChI Key: ZSXWMUSLCYCJNQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,3-dimethylphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of a chlorine atom at the second position and a 2,3-dimethylphenyl group at the fifth position of the isonicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(2,3-dimethylphenyl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, coupling reactions, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,3-dimethylphenyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Chloro-5-(2,3-dimethylphenyl)isonicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-(2,3-dimethylphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(2,3-dimethylphenyl)isonicotinic acid is unique due to its specific substitution pattern and the presence of both chlorine and 2,3-dimethylphenyl groups

Properties

IUPAC Name

2-chloro-5-(2,3-dimethylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-8-4-3-5-10(9(8)2)12-7-16-13(15)6-11(12)14(17)18/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXWMUSLCYCJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CN=C(C=C2C(=O)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687051
Record name 2-Chloro-5-(2,3-dimethylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258624-84-8
Record name 2-Chloro-5-(2,3-dimethylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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